N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide -

N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

Catalog Number: EVT-3849961
CAS Number:
Molecular Formula: C23H19N3O2S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein. It is currently being developed for the treatment of various hematologic malignancies. Venetoclax exhibits its therapeutic effect by binding to Bcl-2, preventing it from inhibiting apoptosis, and thereby promoting the death of cancerous cells. []

Relevance: While Venetoclax shares some structural similarities with the target compound, particularly the presence of aromatic rings and nitrogen-containing heterocycles, it is not a direct structural analog. The primary relevance of Venetoclax arises from its extensive discussion in the context of drug metabolism and disposition, highlighting the importance of understanding these processes for new drug candidates like N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. []

M27 (Venetoclax Metabolite)

Compound Description: M27 is a major metabolite of Venetoclax, formed primarily by cytochrome P450 3A4 (CYP3A4)-mediated oxidation. It represents a significant portion of the drug-related material found in circulation after Venetoclax administration. While M27 does not possess significant on- or off-target pharmacological activities, its presence highlights the potential for N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide to undergo similar metabolic transformations. []

Relevance: M27 shares the core structure of Venetoclax, including the dimethyl cyclohexenyl moiety, with the key difference being the oxidation at the 6-position of the cyclohexenyl ring and subsequent cyclization. This highlights the potential for metabolic transformations on similar structural motifs in N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, emphasizing the need to investigate its metabolic profile. []

M30 (Venetoclax Metabolite)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, likely formed by the action of gut bacteria. It represents a significant portion of the drug-related material recovered in feces after Venetoclax administration. This finding underscores the potential role of gut microbiota in metabolizing drug candidates like N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, warranting investigation into its potential metabolic pathways. []

Relevance: While not a direct structural analog, the identification of M30 as a major metabolite of Venetoclax emphasizes a crucial aspect of drug metabolism - the role of gut microbiota. This finding is particularly relevant for N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide as it suggests that similar nitro reduction pathways could be involved in its metabolism, necessitating further investigation into its interaction with gut bacteria. []

2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide

Compound Description: This compound serves as a crucial starting material in the synthesis of various pyrazole derivatives, particularly those exhibiting potential pharmaceutical activities. Its reactivity highlights the versatility of the pyrazole scaffold for developing novel therapeutics. [, ]

Relevance: This compound shares the benzamide and pyrazole moieties with N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. Though the substitution pattern and the presence of a thiourea group in the target compound differentiate their structures, the shared core structure suggests potential similarities in their chemical reactivity and potential pharmacological profiles. [, ]

1,4-Dimethyl-3-phenyl-pyrazolo(3,4-c)isoquinolin-5-one

Compound Description: This compound is a significant product obtained from the chemical transformation of 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide. It exemplifies the potential of chemical modifications to generate novel heterocyclic systems with potential pharmaceutical interest. []

Relevance: While not a direct structural analog, the synthesis of this compound from a common starting material with N-({[3,5-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide emphasizes the potential of exploring different synthetic routes and chemical modifications to generate diverse compounds with potentially valuable biological activities. []

7,9-Dimethyldibenzo(e,g)pyrazolo(1,5-a)(1,3)diazocin-10(9H)-one

Compound Description: This compound represents a novel heterocyclic system accessed through the transformation of 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide. Its unique structure and potential biological activity highlight the value of exploring new chemical space for drug discovery. []

Relevance: While not directly analogous in structure, the synthesis of this compound from a common precursor underscores the potential for developing diverse chemical entities with potential pharmacological interest, similar to N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide. []

N-(1-Phenyl-3-methylpyrazol-5-yl)-2-fluorobenzamide

Compound Description: This compound is another derivative of 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide, formed through a specific reaction pathway. Its formation emphasizes the influence of reaction conditions on the outcome of chemical transformations, a factor crucial in medicinal chemistry research. []

Relevance: This compound highlights the importance of exploring various reaction conditions when synthesizing related compounds. Though it is not a direct structural analog of N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, it underscores the potential for generating structural diversity within a series of compounds, which could lead to the discovery of derivatives with improved pharmacological profiles. []

Thien-3-yl-sulfonilaminocarboniltriazolinones

Compound Description: These compounds represent a class of herbicides, highlighting the diverse applications of heterocyclic compounds in various fields. Their development underscores the ongoing search for effective and environmentally friendly solutions in agriculture. [, ]

Relevance: While structurally dissimilar to N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide, these compounds exemplify the broad applicability of heterocyclic compounds in various fields, including medicinal chemistry and agriculture. Their inclusion emphasizes the potential of exploring the target compound and its analogs for a wider range of biological activities. [, ]

Apoptosis Inducing Agents

Compound Description: The provided document [] details a series of compounds designed to induce apoptosis, programmed cell death. This mechanism is crucial in various biological processes, including the elimination of damaged or unwanted cells. Dysregulation of apoptosis can lead to various diseases, including cancer and autoimmune disorders. These apoptosis-inducing agents hold promise for developing novel therapeutics for these conditions.

Relevance: While structurally diverse, the apoptosis-inducing agents listed in the document are relevant to N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide due to their shared potential to modulate cellular pathways. Exploring the target compound's potential to influence apoptosis could reveal novel therapeutic applications. []

Properties

Product Name

N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

IUPAC Name

N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H19N3O2S/c1-14-11-15(2)20-19(12-14)25-22(28-20)17-9-6-10-18(13-17)24-23(29)26-21(27)16-7-4-3-5-8-16/h3-13H,1-2H3,(H2,24,26,27,29)

InChI Key

VSYDSUOPBOXEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.